molecular formula C77H70BF24IrNO2P- B6338943 [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF CAS No. 880262-14-6

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF

Cat. No.: B6338943
CAS No.: 880262-14-6
M. Wt: 1731.3 g/mol
InChI Key: LADOFGASZSKWMF-XCHXSORBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is a complex organometallic compound that features a chiral phosphine ligand (Cy2-Ubaphox) coordinated to an iridium center. The iridium is also coordinated to 1,5-cyclooctadiene (COD) and the compound is paired with a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF typically involves the following steps:

    Ligand Synthesis: The chiral phosphine ligand (Cy2-Ubaphox) is synthesized through a series of organic reactions, starting from commercially available precursors

    Complex Formation: The synthesized ligand is then reacted with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of 1,5-cyclooctadiene (COD). This step forms the iridium-ligand complex.

    Ion Exchange: The final step involves the exchange of the chloride or acetylacetonate counterion with the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This is typically achieved through a metathesis reaction using a silver salt of the BARF anion.

Industrial Production Methods

While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as:

    Oxidation: The iridium center can undergo oxidation reactions, although these are less common.

    Substitution: Ligand substitution reactions can occur, where the COD ligand is replaced by other ligands.

Common Reagents and Conditions

    Hydrogenation: The compound is used as a catalyst in hydrogenation reactions, typically under mild conditions (room temperature to 50°C) and moderate hydrogen pressures (1-10 atm). Common reagents include hydrogen gas and various substrates such as alkenes and ketones.

    Oxidation: Oxidizing agents such as oxygen or peroxides can be used, although these reactions are less common.

Major Products

The major products of reactions catalyzed by this compound are typically enantiomerically enriched hydrogenated compounds. For example, in the hydrogenation of alkenes, the product would be the corresponding alkane with high enantiomeric excess.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is widely used in asymmetric hydrogenation reactions to produce chiral molecules, which are important in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

    Drug Synthesis: The enantiomerically pure compounds produced using this catalyst are valuable in the synthesis of active pharmaceutical ingredients (APIs) that require specific chiral configurations.

Industry

    Fine Chemicals: The compound is used in the production of fine chemicals where high enantiomeric purity is required.

Mechanism of Action

The mechanism by which [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF exerts its catalytic effects involves the coordination of the substrate to the iridium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligand (Cy2-Ubaphox) induces asymmetry in the transition state, leading to the formation of enantiomerically enriched products. The iridium center facilitates the activation and transfer of hydrogen atoms, while the BARF counterion stabilizes the overall complex.

Comparison with Similar Compounds

Similar Compounds

    [((4S,5S)-Ph2-Ubaphox)Ir(COD)]BARF: A similar compound with phenyl groups instead of cyclohexyl groups on the phosphine ligand.

    [((4S,5S)-Cy2-Binap)Ir(COD)]BARF: A compound with a different chiral ligand (Binap) but similar coordination environment.

Uniqueness

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The specific chiral environment provided by the Cy2-Ubaphox ligand makes it particularly effective for producing enantiomerically pure compounds.

Properties

CAS No.

880262-14-6

Molecular Formula

C77H70BF24IrNO2P-

Molecular Weight

1731.3 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dicyclohexyl-[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1

InChI Key

LADOFGASZSKWMF-XCHXSORBSA-N

SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir]

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2CCCCC2)C3CCCCC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.